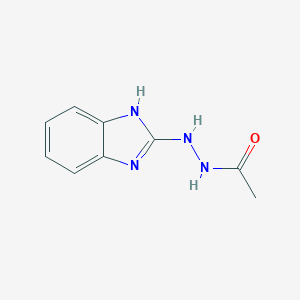
Acetic acid, 2-(1H-benzimidazol-2-yl)hydrazide (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine: is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine typically involves the condensation of 1,2-phenylenediamine with acetic hydrazide The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as optical sensors and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the polymerization of tubulin, thereby disrupting microtubule formation and affecting cell division . Additionally, it can act as a radical scavenger, neutralizing free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
1H-Benzimidazole: The parent compound of the benzimidazole class, known for its broad range of biological activities.
2-(1H-Benzimidazol-2-yl)benzene: A similar compound with different substituents, used in various chemical and biological applications.
2,6-Bis(1H-imidazol-2-yl)pyridine: Another related compound with applications in coordination chemistry and materials science.
Uniqueness
2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine is unique due to its specific acetylhydrazine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
116577-83-4 |
|---|---|
Fórmula molecular |
C9H10N4O |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
N'-(1H-benzimidazol-2-yl)acetohydrazide |
InChI |
InChI=1S/C9H10N4O/c1-6(14)12-13-9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,12,14)(H2,10,11,13) |
Clave InChI |
CDCZSUOUCQDXIW-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC1=NC2=CC=CC=C2N1 |
SMILES canónico |
CC(=O)NNC1=NC2=CC=CC=C2N1 |
Sinónimos |
Acetic acid, 2-(1H-benzimidazol-2-yl)hydrazide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















